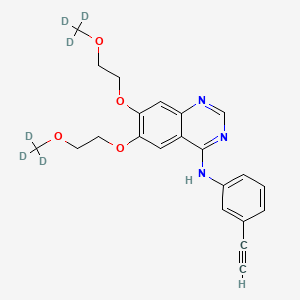
Erlotinib D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 183321-74-6 (unlabeled)
Wissenschaftliche Forschungsanwendungen
1. Tumor Response and Survival in Lung Cancer
Erlotinib has been studied for its effects on tumor response and survival in patients with non-small-cell lung cancer (NSCLC). A phase II study demonstrated that erlotinib, used as a tyrosine kinase inhibitor, was associated with tumor-related symptom improvement and had a tolerable safety profile. The study found an objective response rate of 12.3%, median survival time of 8.4 months, and a 1-year survival rate of 40% (Perez-Soler et al., 2004).
2. Autophagy Induction in NSCLC
Research on NSCLC cell lines showed that erlotinib can induce both apoptosis and autophagy in sensitive cell lines with activating epidermal growth factor receptor (EGFR) mutation. This suggests that autophagy may serve as a protective mechanism against erlotinib treatment in NSCLC, and inhibiting autophagy can enhance sensitivity to erlotinib (Li et al., 2013).
3. Combination with Chemotherapy
Studies have explored erlotinib combined with chemotherapy, such as carboplatin and paclitaxel, in NSCLC. The TRIBUTE trial found that erlotinib with concurrent chemotherapy did not confer a survival advantage over chemotherapy alone in previously untreated advanced NSCLC (Herbst et al., 2005).
4. First-Line Treatment for EGFR Mutation-Positive NSCLC
The EURTAC trial investigated erlotinib as a first-line treatment for European patients with advanced EGFR-mutation positive NSCLC. The study found a median progression-free survival of 9.7 months in the erlotinib group compared to 5.2 months in the standard chemotherapy group, strengthening the rationale for using EGFR tyrosine-kinase inhibitors in these patients (Rosell et al., 2012).
5. Enhancing Radiation Response
Erlotinib has shown the ability to enhance radiation response in human tumor cell lines and xenografts. It can modulate radiation response through cell cycle arrest, apoptosis induction, and accelerated cellular repopulation. This suggests that combining erlotinib with radiation could be a strategy worth exploring in clinical trials (Chinnaiyan et al., 2005).
Eigenschaften
Molekularformel |
C22H17D6N3O4 |
|---|---|
Molekulargewicht |
399.47 |
IUPAC-Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)/i2D3,3D3 |
SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



